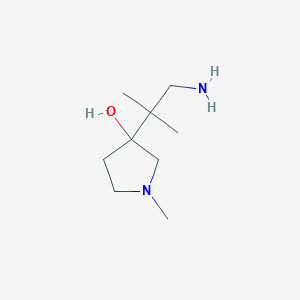

3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol

説明

3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at position 3, a methyl group at position 1, and a branched 1-amino-2-methylpropan-2-yl substituent. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of 158.24 g/mol (inferred from structurally related compounds in and ). The compound is classified as a tertiary amine, a class of molecules widely used in pharmaceutical synthesis, catalysis, and material science .

CymitQuimica lists the compound as discontinued, indicating its specialized role in research or niche applications .

特性

分子式 |

C9H20N2O |

|---|---|

分子量 |

172.27 g/mol |

IUPAC名 |

3-(1-amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol |

InChI |

InChI=1S/C9H20N2O/c1-8(2,6-10)9(12)4-5-11(3)7-9/h12H,4-7,10H2,1-3H3 |

InChIキー |

LIWWNXSIRJAHOK-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CN)C1(CCN(C1)C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol typically involves the reaction of aminonitriles with suitable reagents. A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles has been proposed. The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing, sourcing, and procurement of the necessary raw materials. The process is optimized to ensure high purity and yield, making it suitable for various applications .

化学反応の分析

Types of Reactions

3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts like palladium, acetic anhydride for O-acylation, and other suitable reagents for cycloaddition processes. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include imidazole and pyrimidine derivatives, which are valuable building blocks for further chemical synthesis and applications .

科学的研究の応用

3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol is extensively used in scientific research due to its unique properties. It is applied in various fields, including:

Chemistry: As a precursor for synthesizing heterocyclic compounds and other complex molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Medicine: As a potential therapeutic agent for various diseases.

Industry: In the production of advanced materials and chemical intermediates

作用機序

類似化合物との比較

Key Observations:

- Stereochemistry: The enantiomer 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol () shares the same molecular formula as the target compound but differs in stereochemistry, which could impact receptor binding or catalytic activity.

- Aromatic vs.

- Functional Groups : The presence of a ketone (e.g., in ’s compound) or additional methyl groups (e.g., ) alters polarity and steric hindrance.

生物活性

3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol is a complex organic compound featuring a pyrrolidine ring that is substituted with an amino group and a hydroxyl group. Its molecular formula is C₉H₂₀N₂O, and it has a molecular weight of approximately 172.27 g/mol. The presence of both an amino and a hydroxyl group suggests potential interactions with various biological systems, particularly in pharmacology.

Structural Characteristics

The compound's chiral center contributes to its optical activity, which may influence its biological interactions. The structural uniqueness of 3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol positions it as a candidate for further research in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| CAS Number | 1505024-57-6 |

| Chiral Center | Yes |

Neurotransmitter Interaction

Preliminary studies suggest that compounds with similar structural features may exhibit psychoactive properties, indicating potential interactions with neurotransmitter systems. The amino and hydroxyl groups are hypothesized to facilitate binding to receptors involved in neurotransmission, which could influence mood and cognitive functions .

Pharmacological Potential

Research indicates that 3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol may have applications in treating neurological disorders due to its structural properties that allow for interaction with neurotransmitter receptors. Its dual functionality (amino and hydroxyl groups) may enhance its biological activity compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals the unique features of 3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol:

| Compound Name | Molecular Formula | Key Features | Similarity |

|---|---|---|---|

| 2-Amino-3-Methylpyrrolidine | C₅H₁₃N₂ | Lacks hydroxyl group | 0.75 |

| 4-Hydroxymethylpiperidine | C₇H₁₅NO | Contains hydroxymethyl group instead of amino | 0.72 |

| 3-Methylpyrrolidin-3-ol | C₆H₁₃NO | Similar structure but lacks the second amino group | 0.76 |

| 1-Amino-2-methylpropan-2-ol | C₅H₁₃N | Simpler structure without the pyrrolidine ring | 0.70 |

These comparisons highlight the significance of the unique combination of functional groups in 3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol, which may contribute to its distinct biological activity.

Future Directions

Further investigations are required to elucidate the specific mechanisms of action for 3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol, including:

- Receptor Binding Affinities : Understanding how this compound interacts with various neurotransmitter receptors.

- Cellular Signaling Pathways : Exploring downstream effects on cellular signaling pathways influenced by this compound.

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。